molecular formula C11H16Cl2Si B14309114 Dichloro(2,2-dimethylpropyl)phenylsilane CAS No. 110139-82-7

Dichloro(2,2-dimethylpropyl)phenylsilane

Cat. No.: B14309114
CAS No.: 110139-82-7
M. Wt: 247.23 g/mol
InChI Key: RGRFRFMSCAHODS-UHFFFAOYSA-N
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Description

Dichloro(2,2-dimethylpropyl)phenylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dichloro group, and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro(2,2-dimethylpropyl)phenylsilane typically involves the reaction of phenylsilane with 2,2-dimethylpropyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{(CH}_3\text{)}_3\text{CCl} \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2\text{(CH}_3\text{)}_3\text{C} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Dichloro(2,2-dimethylpropyl)phenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

    Oxidation Products: Silanols and siloxanes are typical products of oxidation.

    Reduction Products: Different silanes with altered substituents are obtained.

Scientific Research Applications

Chemistry: Dichloro(2,2-dimethylpropyl)phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.

Biology: In biological research, this compound is used to modify surfaces and create silicon-based biomaterials. It is also explored for its potential in drug delivery systems.

Medicine: The compound’s ability to form stable bonds with organic molecules makes it useful in the development of pharmaceuticals and medical devices.

Industry: In the industrial sector, this compound is used in the production of silicone polymers, resins, and coatings. It is also utilized in the manufacture of adhesives and sealants.

Mechanism of Action

The mechanism of action of dichloro(2,2-dimethylpropyl)phenylsilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, leading to the formation of diverse chemical structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which allow the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

    Phenylsilane: Similar in structure but lacks the dichloro and 2,2-dimethylpropyl groups.

    Dimethylphenylsilane: Contains two methyl groups instead of the dichloro and 2,2-dimethylpropyl groups.

    Chlorodimethylphenylsilane: Contains one chlorine and two methyl groups.

Uniqueness: Dichloro(2,2-dimethylpropyl)phenylsilane is unique due to the presence of both dichloro and 2,2-dimethylpropyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and industrial processes.

Properties

CAS No.

110139-82-7

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

IUPAC Name

dichloro-(2,2-dimethylpropyl)-phenylsilane

InChI

InChI=1S/C11H16Cl2Si/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

RGRFRFMSCAHODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[Si](C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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